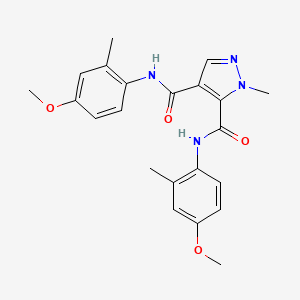
N~4~,N~5~-BIS(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
概要
説明
N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide: is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the condensation of 4-methoxyaniline with a suitable pyrazole derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bonds. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their subsequent condensation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The methoxy groups in N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, halo, or other substituted derivatives.
科学的研究の応用
Chemistry: N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is used as a building block in organic synthesis, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and other biochemical processes.
Industry: In the industrial sector, N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can be used in the production of advanced materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism by which N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
類似化合物との比較
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: This compound shares structural similarities with N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide and is used in similar applications, such as in the development of hole-transporting materials for perovskite solar cells.
N,N’-bis(4-methoxyphenyl)urea: Another related compound, which is used in various chemical reactions and has applications in materials science.
Uniqueness: N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to its specific pyrazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
特性
IUPAC Name |
3-N,4-N-bis(4-methoxyphenyl)-2-methylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-24-18(20(26)23-14-6-10-16(28-3)11-7-14)17(12-21-24)19(25)22-13-4-8-15(27-2)9-5-13/h4-12H,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWNIKPMCSPWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4374483.png)
![N-(3,5-dichlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4374492.png)
![N-(3-methyl-1,2-oxazol-5-yl)-1-[1-[(3-methyl-1,2-oxazol-5-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide](/img/structure/B4374501.png)
![N~5~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4374508.png)
![[4-(METHYLSULFONYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE](/img/structure/B4374518.png)
![N~5~-(2-CYANOPHENYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4374523.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4374529.png)
![N~5~-[4-(CYANOMETHYL)PHENYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4374536.png)
![N~5~-(2-CHLORO-3-PYRIDYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4374542.png)
![N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4374548.png)

![5-({[(1-benzyl-4-piperidinyl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4374584.png)
![5-[({4-[3-(aminocarbonyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4374586.png)
![N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374594.png)
